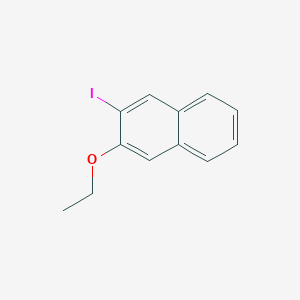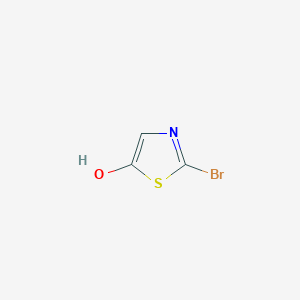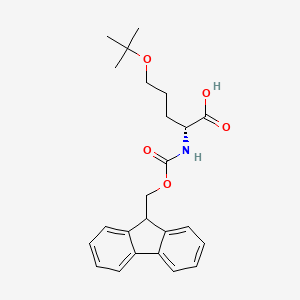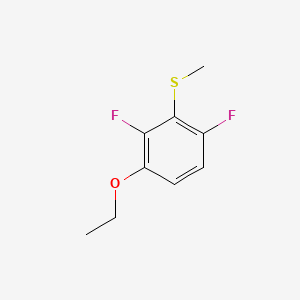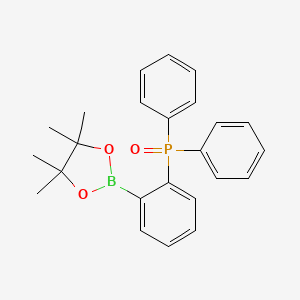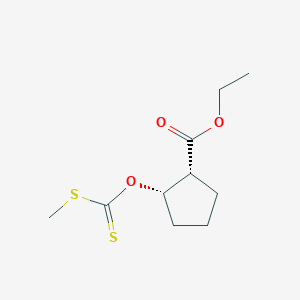
(1R,2S)-ethyl 2-(((methylthio)carbonothioyl)oxy)cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclopentane ring, an ester group, and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been shown to be effective in the synthesis of similar esters, providing a more sustainable and scalable method .
Chemical Reactions Analysis
Types of Reactions
ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Scientific Research Applications
ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOHEXANE-1-CARBOXYLATE
- ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLAMIDE
Uniqueness
ETHYL (1R,2S)-2-(((METHYLTHIO)CARBONOTHIOYL)OXY)CYCLOPENTANE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both an ester and a methylthio group. This combination of features makes it particularly interesting for synthetic applications and research.
Properties
Molecular Formula |
C10H16O3S2 |
|---|---|
Molecular Weight |
248.4 g/mol |
IUPAC Name |
ethyl (1R,2S)-2-methylsulfanylcarbothioyloxycyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3S2/c1-3-12-9(11)7-5-4-6-8(7)13-10(14)15-2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |
InChI Key |
CBBCDFAGFVLWBA-SFYZADRCSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCC[C@@H]1OC(=S)SC |
Canonical SMILES |
CCOC(=O)C1CCCC1OC(=S)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


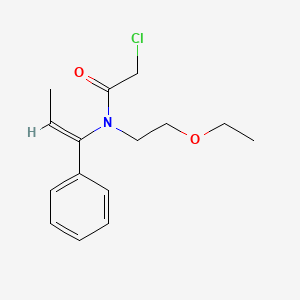
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
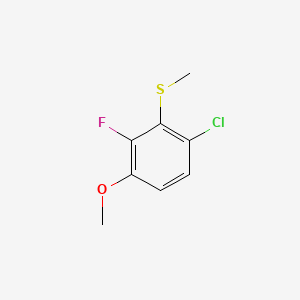
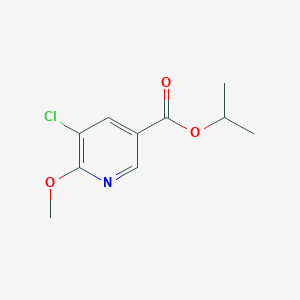
![[1-[(Dimethylamino)methyl]cyclopropyl]methanol hydrochloride](/img/structure/B14026674.png)

